molecular formula C7H8N4 B3089536 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1196-04-9

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3089536
CAS No.: 1196-04-9
M. Wt: 148.17 g/mol
InChI Key: TZZYIOODDREQLV-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a type of pyrazolo[1,5-a]pyrimidine derivative . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been reported . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The structure is also available in the form of a crystal growth .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C resulted in the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZYIOODDREQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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